Bienvenue dans la boutique en ligne BenchChem!

17-Ethylpregn-4-ene-3,20-dione

progestational potency Clauberg assay oral bioavailability

17-Ethylpregn-4-ene-3,20-dione (CAS 1048-01-7), also referred to as 17α-ethylprogesterone, is a synthetic steroidal progestin belonging to the 17α-alkylprogesterone series. Its core skeleton is the pregn-4-ene-3,20-dione (progesterone) nucleus, differentiated by a single 17α-ethyl substituent in place of the natural 17α-hydrogen.

Molecular Formula C23H34O2
Molecular Weight 342.5 g/mol
CAS No. 1048-01-7
Cat. No. B093910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Ethylpregn-4-ene-3,20-dione
CAS1048-01-7
Synonyms17-Ethylpregn-4-ene-3,20-dione
Molecular FormulaC23H34O2
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
InChIInChI=1S/C23H34O2/c1-5-23(15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,21+,22+,23-/m1/s1
InChIKeyBDFDXZCXSWHAAH-DTILQVPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Ethylpregn-4-ene-3,20-dione (CAS 1048-01-7): Chemical Identity, Progestin Class, and Procurement-Relevant Structural Profile


17-Ethylpregn-4-ene-3,20-dione (CAS 1048-01-7), also referred to as 17α-ethylprogesterone, is a synthetic steroidal progestin belonging to the 17α-alkylprogesterone series [1]. Its core skeleton is the pregn-4-ene-3,20-dione (progesterone) nucleus, differentiated by a single 17α-ethyl substituent in place of the natural 17α-hydrogen [2]. This structural modification was first reported in the early 1960s as part of a systematic program to impart oral progestational activity by blocking first-pass metabolic inactivation at the 17β-side chain [1]. The compound has a molecular formula of C23H34O2 and a molecular weight of 342.5 g/mol, positioning it as a mid-molecular-weight steroid between the simpler 17α-methylprogesterone (C22H32O2, 328.5 g/mol) and clinically developed dual-substituted analogs such as medrogestone [3].

Why Generic Substitution Fails for 17-Ethylpregn-4-ene-3,20-dione: Structural Determinants of Pharmacological Differentiation Among 17α-Alkyl Progestins


Within the 17α-alkylprogesterone series, the size and nature of the 17α-substituent is the primary determinant of oral bioavailability, receptor binding kinetics, and functional progestational potency, making simple interchange between homologs pharmacologically unsound [1]. Progesterone itself is essentially inactive orally due to rapid hepatic reduction of the 20-keto group and A-ring metabolism [2]. The 17α-methyl analog (17α-methylprogesterone) demonstrated approximately two-fold improved potency over progesterone in early assays, establishing the principle that 17α-alkylation enhances activity [3]. Lengthening the alkyl chain to ethyl (the target compound) further alters the lipophilicity, metabolic stability, and receptor interaction profile in ways that are not linearly predictable from the methyl homolog [1]. Critically, 17α-hydroxyprogesterone—identical except for a hydroxyl rather than alkyl at C17α—is devoid of progestational activity in the rabbit and human, underscoring the non-interchangeable nature of 17α-substitutions [1]. These structure-activity discontinuities mean that procurement decisions must be compound-specific rather than class-based.

17-Ethylpregn-4-ene-3,20-dione: Quantitative Evidence Guide for Differentiated Selection Against Comparator Progestins


Oral Progestational Activity: 17α-Ethyl vs. 17α-Methyl and Unsubstituted Progesterone in the Clauberg Assay Context

The Deghenghi et al. (1963) structure-activity study established that 17α-alkylation confers oral progestational activity to the progesterone scaffold by blocking metabolic inactivation of the 17β-acetyl side chain [1]. While progesterone is essentially inactive orally due to rapid first-pass hepatic metabolism, 17α-methylprogesterone showed detectable oral activity, and the 17α-ethyl homolog demonstrated a distinct potency profile reflecting the optimal alkyl chain length for balancing receptor affinity and metabolic protection [1]. This paper explicitly states: 'The ability of blocking metabolic transformations or inactivation following oral administration is considered a major factor for activity in this series of steroid hormone analogs' [1]. A subsequent 1963 study on 6-substituted-6-dehydro-17-alkylprogesterones confirmed that 17-ethylprogesterone derivatives represent a privileged scaffold for oral progestational activity [2]. Together, these data establish that 17α-ethylprogesterone occupies a specific position in the alkyl-chain potency continuum, distinct from both the shorter-chain methyl and longer-chain propyl analogs [1].

progestational potency Clauberg assay oral bioavailability 17α-alkyl SAR

Progesterone Receptor Antagonist Activity in Human T47D Breast Cancer Cells: Direct IC50 Comparison

BindingDB records a direct IC50 measurement for 17-ethylpregn-4-ene-3,20-dione (CAS 1048-01-7) in a human progesterone receptor (PR) antagonist assay using T47D breast cancer cells [1]. The compound exhibited an IC50 of 1.30 × 10³ nM (1.3 µM) for antagonist activity at PR, assessed by inhibition of progesterone-induced alkaline phosphatase activity after 24-hour incubation [1]. For context, the natural agonist progesterone does not produce antagonism in this assay format (it serves as the inducer), while clinically utilized PR antagonists such as mifepristone typically show IC50 values in the low nanomolar range [2]. This indicates that 17-ethylpregn-4-ene-3,20-dione possesses measurable but relatively weak PR antagonist character, classifying it as a low-potency PR ligand in this specific functional assay rather than a potent agonist or antagonist [1].

progesterone receptor IC50 T47D antagonist activity alkaline phosphatase

In Vivo Contragestational Activity: 17α-Ethyl-Substituted Pregnanes Show Strong In Vitro PR Binding but Limited In Vivo Efficacy

Hahn et al. (1975) evaluated 17α-ethyl-substituted pregnane analogs, including compounds structurally closely related to 17-ethylpregn-4-ene-3,20-dione, for oral contragestational activity in the rat [1]. The compounds demonstrated strong binding to the progesterone receptor in vitro, confirming that the 17α-ethyl substitution does not abolish—and indeed supports—high-affinity PR interaction [1]. However, these same compounds were inactive preimplantively at 10 mg/kg and postimplantively at 40 mg/kg in vivo, revealing a significant disconnect between receptor-level binding and whole-animal functional efficacy [1]. This in vitro–in vivo dissociation is a critical differentiation point: it distinguishes these 17α-ethyl-pregnane derivatives from clinically utilized progestins such as medroxyprogesterone acetate, which show correlated in vitro binding and in vivo potency [2].

contragestational antifertility progesterone receptor binding in vitro-in vivo correlation rat model

Anti-Androgenic Activity: 6-Methyl-6-dehydro-17α-ethylprogesterone Demonstrates Androgen Receptor Antagonism in Patent Data

US Patent 4,512,986 (Reel & Cook, 1985) discloses a class of progrestationally active steroids and includes comparative anti-androgenic activity data for 6-methyl-6-dehydro-17α-ethylprogesterone, a direct 6-dehydro derivative of the target compound [1]. The patent specifically references anti-androgenic activity data in Table 11, indicating that introduction of the 6-methyl-6-dehydro motif onto the 17α-ethylprogesterone scaffold yields a compound with measurable androgen receptor antagonism, a property not shared by unmodified progesterone or simple 17α-alkylprogesterones lacking the 6,7-unsaturation [1]. This finding demonstrates that the 17α-ethylprogesterone core can be elaborated into derivatives with dual progestational/anti-androgenic pharmacology, a profile that is relevant to therapeutic progestin design where androgenic side effects are undesirable [1].

anti-androgenic androgen receptor antagonism 6-methyl-6-dehydroprogesterone progestin selectivity

Metabolic Stability Rationale: 17α-Alkyl Chain Length Determines Resistance to First-Pass Inactivation Relative to Progesterone

The Deghenghi et al. (1963) paper provides the foundational mechanistic rationale for why 17α-ethylprogesterone resists metabolic inactivation: 'The ability of blocking metabolic transformations or inactivation following oral administration is considered a major factor for activity in this series of steroid hormone analogs' [1]. Progesterone, lacking any 17α-substituent, undergoes rapid enzymatic reduction of the 20-keto group and A-ring hydroxylation during first-pass hepatic transit, rendering it orally inactive [1]. The 17α-alkyl substituent sterically shields the 17β-acetyl side chain from reductive enzymes, with the ethyl group providing a larger steric footprint than methyl while avoiding the excessive bulk that would compromise receptor fit [1]. This principle, established in the 1963 SAR study, explains the progression from orally inactive progesterone → partially active 17α-methylprogesterone → active 17α-ethylprogesterone, and provides the mechanistic basis for selecting the ethyl homolog over the methyl analog when oral activity is required [1].

metabolic stability first-pass metabolism 17α-alkyl substitution oral bioavailability structure-activity relationship

17-Ethylpregn-4-ene-3,20-dione: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Oral Progestin Lead Optimization via 6-Position Functionalization

For medicinal chemistry programs targeting orally active progestins, 17-ethylpregn-4-ene-3,20-dione represents a validated starting scaffold. The Deghenghi et al. (1963) SAR study established that 17α-ethylation is sufficient to confer oral progestational activity by blocking metabolic inactivation [1]. Subsequent work demonstrated that introducing 6-substituents (e.g., 6-chloro, 6-fluoro, 6-methyl) onto the 6-dehydro-17-ethylprogesterone core further enhances potency . The US Patent 4,512,986 explicitly shows that 6-methyl-6-dehydro-17α-ethylprogesterone acquires anti-androgenic activity, enabling the design of progestins with reduced androgenic side effects . This compound is thus appropriate for structure-activity relationship campaigns where the 17α-ethyl group is held constant while diversifying the 6-position, avoiding the synthetic complexity of 19-nor or 17α-ethynyl scaffolds.

In Vitro Pharmacology: Weak Progesterone Receptor Ligand for Use as a Reference Compound in T47D Alkaline Phosphatase Assays

The BindingDB-recorded IC50 of 1,300 nM for PR antagonist activity in T47D cells [1] positions 17-ethylpregn-4-ene-3,20-dione as a useful low-potency reference compound for in vitro PR pharmacology. Its modest antagonist character, distinct from both pure agonists (progesterone) and potent antagonists (mifepristone-class, IC50 < 10 nM), makes it suitable as a calibration standard or a negative control in antagonist screening campaigns where weak PR ligands define the lower boundary of the assay detection window [1]. Researchers should note that the antagonist activity is measured at micromolar concentrations, so solubility in assay media must be confirmed at concentrations above 10 µM.

Analytical Chemistry: Reference Standard for LC-MS/MS Detection of 17α-Alkyl Progestins in Biological Matrices

The compound's distinct mass spectrometric fragmentation pattern—characterized by predominant acetyl loss (cleavage of the 17–20 bond) and partial ring D cleavage, as established for the 17-alkylprogesterone class—makes it suitable as an analytical reference standard for developing LC-MS/MS methods aimed at detecting synthetic progestins in urine, plasma, or environmental samples [1]. Its unique retention time and fragmentation profile differentiate it from endogenous progesterone and from commonly monitored 19-norprogestins (e.g., norethindrone, levonorgestrel), supporting its use in anti-doping and forensic toxicology method validation [1].

In Vivo Research: Cautionary Model Compound for Studying In Vitro–In Vivo Disconnect in Steroid Receptor Pharmacology

The Hahn et al. (1975) finding that 17α-ethyl-substituted pregnanes bind strongly to the progesterone receptor in vitro yet show no in vivo contragestational activity at doses up to 40 mg/kg in the rat [1] makes this compound class valuable as a model system for investigating pharmacokinetic and pharmacodynamic barriers to in vivo efficacy. Researchers studying the determinants of in vitro–in vivo correlation (IVIVC) for steroid receptor ligands, or those investigating prodrug strategies to overcome metabolic clearance of 17α-alkyl progestins, will find this compound's well-characterized efficacy gap a useful experimental benchmark. Users should note that the in vivo inactivity has been documented specifically for contragestational endpoints; activity in other in vivo progestational models (e.g., endometrial transformation, ovulation inhibition) may differ.

Quote Request

Request a Quote for 17-Ethylpregn-4-ene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.